1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, a chlorophenylmethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chlorophenylmethyl groups. The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene involves its interaction with specific molecular targets. The bromo and methanesulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-methylbenzene: Similar in structure but lacks the methanesulfonyl group.
4-Bromophenylmethylsulfoxide: Contains a sulfoxide group instead of a methanesulfonyl group.
Properties
CAS No. |
820971-80-0 |
---|---|
Molecular Formula |
C14H12BrClO2S |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
1-[bromo-(4-chlorophenyl)methyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12BrClO2S/c1-19(17,18)13-8-4-11(5-9-13)14(15)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
InChI Key |
OWPHJTBLXPGLBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.